molecular formula C8H15I B3058075 1-Iodo-3,5-dimethylcyclohexane CAS No. 87621-26-9

1-Iodo-3,5-dimethylcyclohexane

Cat. No.: B3058075
CAS No.: 87621-26-9
M. Wt: 238.11
InChI Key: FPZYLPTUKVYLSA-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dimethylcyclohexane is a chemical compound with the molecular formula C8H15I . It is a derivative of cyclohexane, a six-membered ring, with two methyl groups attached at the 3rd and 5th carbon atoms and an iodine atom attached at the 1st carbon atom .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with two methyl groups and one iodine atom attached . The cyclohexane ring adopts a chair conformation, which is the most stable due to the absence of both angle and torsional strain . The exact spatial arrangement of the atoms would depend on the specific stereochemistry of the compound .

Scientific Research Applications

Electrophilic Iodinating Agent

  • Application : 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione serves as an electrophilic iodinating agent for electron-rich aromatics. Its mild nature allows selective synthesis of α-iodinated carbonyl compounds from allylic alcohols via a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).

Oxidative Addition Reaction

  • Application : Demonstrates an efficient methodology for the oxidative addition reaction of aldehydes with 5,5-dimethylcyclohexane-1,3-dione, leading to the selective formation of spiro dihydrofuran and cyclopropane derivatives (Wang & Gao, 2009).

Biotransformation by Fungal Strains

  • Application : Several fungal strains, including Fusarium and Beauveria, can transform halolactones with dimethylcyclohexane rings through hydrolytic dehalogenation, producing new compounds like cis-2-hydroxy-4,6-dimethyl-9-oxabicyclo[4.3.0]-nonan-8-one (Grabarczyk, 2012).

Microwave Irradiation in Synthesis

  • Application : Utilizes molecular iodine as a catalyst under microwave irradiation for the one-pot condensation of 4-hydroxylcoumarin, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione, creating new tetrahydrobenzo[c]xanthene-1,11-dione derivatives (Sun, Zhou, & Zhi, 2012).

Antimicrobial Activity

  • Application : Examines the antimicrobial activity of hydroxy lactones comprising the gem-dimethylcyclohexane ring. Certain fungal strains, especially Fusarium species, can transform lactones during hydrolytic dehalogenation, indicating potential antimicrobial applications (Grabarczyk et al., 2015).

Mechanism of Action

The mechanism of action of 1-Iodo-3,5-dimethylcyclohexane in chemical reactions typically involves the iodine atom acting as a leaving group, being replaced by a nucleophile . The exact mechanism would depend on the specific reaction conditions and the nucleophile used.

Properties

IUPAC Name

1-iodo-3,5-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZYLPTUKVYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734812
Record name 1-Iodo-3,5-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87621-26-9
Record name 1-Iodo-3,5-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-3,5-dimethylcyclohexane
Reactant of Route 2
1-Iodo-3,5-dimethylcyclohexane
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Reactant of Route 4
1-Iodo-3,5-dimethylcyclohexane
Reactant of Route 5
1-Iodo-3,5-dimethylcyclohexane
Reactant of Route 6
1-Iodo-3,5-dimethylcyclohexane

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